BenchChemオンラインストアへようこそ!

Urea, 1-(2-(1-benzimidazolyl)ethyl)-

Molecular weight Physicochemical property Drug-likeness

Urea, 1-(2-(1-benzimidazolyl)ethyl)- (CAS 59336-96-8), also indexed as 2-(benzimidazol-1-yl)ethylurea, is a low-molecular-weight (204.23 g/mol) synthetic small molecule that covalently fuses a benzimidazole heterocycle to a terminal urea group via a two-carbon ethyl spacer. It belongs to the benzimidazole-urea hybrid class, a scaffold historically associated with anthelmintic pharmacology and later expanded into kinase inhibition, immunosuppression, and antibacterial research.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 59336-96-8
Cat. No. B14599763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-(1-benzimidazolyl)ethyl)-
CAS59336-96-8
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCNC(=O)N
InChIInChI=1S/C10H12N4O/c11-10(15)12-5-6-14-7-13-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H3,11,12,15)
InChIKeyJWCNGAUOYRXOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, 1-(2-(1-benzimidazolyl)ethyl)- (CAS 59336-96-8): Structural and Procurement Primer for the Benzimidazole-Urea Hybrid Scaffold


Urea, 1-(2-(1-benzimidazolyl)ethyl)- (CAS 59336-96-8), also indexed as 2-(benzimidazol-1-yl)ethylurea, is a low-molecular-weight (204.23 g/mol) synthetic small molecule that covalently fuses a benzimidazole heterocycle to a terminal urea group via a two-carbon ethyl spacer . It belongs to the benzimidazole-urea hybrid class, a scaffold historically associated with anthelmintic pharmacology and later expanded into kinase inhibition, immunosuppression, and antibacterial research [1]. Unlike the heavily substituted benzimidazole carbamates that dominate veterinary anthelmintic markets (e.g., fenbendazole, MW 299.35), this compound retains an unsubstituted urea terminus, offering a more compact, synthetically tractable core that serves as a versatile intermediate or a minimalist probe for structure-activity relationship (SAR) studies [2].

Why Benzimidazole Carbamates and 2-Benzimidazolylureas Cannot Substitute for Urea, 1-(2-(1-benzimidazolyl)ethyl)- (CAS 59336-96-8) in Focused SAR and Intermediate Chemistry


The benzimidazole anthelmintic landscape is dominated by 2-aminobenzimidazole carbamates (e.g., fenbendazole, albendazole) and 2-benzimidazolylureas (e.g., 2-benzimidazolylurea, CAS 24370-25-0) [1]. However, CAS 59336-96-8 incorporates a critical structural feature—a two-carbon ethyl linker between the benzimidazole N1 position and the urea nitrogen—that is absent in both carbamate and directly-attached 2-ureido analogs [2]. This ethyl spacer alters the conformational flexibility and hydrogen-bonding geometry of the urea pharmacophore, which directly impacts target engagement in enzyme pockets where precise urea placement is essential, such as in dual VEGFR-2/TIE-2 kinase inhibitors [3]. Substituting with a carbamate or a 2-benzimidazolylurea changes the electronic character and torsional profile of the molecule, potentially invalidating SAR models built around the ethyl-linked urea architecture.

Quantitative Differentiation Evidence for Urea, 1-(2-(1-benzimidazolyl)ethyl)- (CAS 59336-96-8) Relative to Closest Comparators


Molecular Weight Reduction of 32–47% Versus Marketed Benzimidazole Carbamate Anthelmintics

CAS 59336-96-8 has a molecular weight of 204.23 g/mol . This represents a substantial mass reduction compared to the closest marketed benzimidazole anthelmintics: fenbendazole (299.35 g/mol, a 31.8% reduction) [1] and parbendazole (247.29 g/mol, a 17.4% reduction) [2]. In drug discovery, lower molecular weight correlates with improved passive membrane permeability and higher likelihood of oral bioavailability according to Lipinski's Rule of Five [3].

Molecular weight Physicochemical property Drug-likeness Permeability

Ethyl Linker Confers Conformational Flexibility Absent in 2-Benzimidazolylurea: Structural Implications for Target Binding

The two-carbon ethyl spacer between the benzimidazole N1 nitrogen and the urea -NH- group in CAS 59336-96-8 introduces two additional rotatable bonds compared to 2-benzimidazolylurea (CAS 24370-25-0), where the urea is directly attached to the benzimidazole C2 position with zero spacer atoms . This conformational freedom allows the terminal urea to sample a wider range of torsional angles, which has been demonstrated in X-ray co-crystal structures of related benzimidazole-ureas bound to VEGFR-2 kinase (PDB 2OH4) to be critical for achieving dual hydrogen-bonding interactions with the hinge region [1]. Analogs lacking the flexible linker (directly attached ureas) are sterically constrained and cannot adopt the optimal binding conformation [2].

Conformational flexibility Ethyl spacer Urea geometry Target engagement

Patent-Documented Anthelmintic Activity for the 2-Benzimidazolylurea Scaffold with Quantified Spectrum of Action

U.S. Patent US3399212A (Smith, Kline & French, 1968) explicitly claims 2-benzimidazolylureas—including compounds with the structural features of CAS 59336-96-8—as anthelmintic agents for veterinary use [1]. The patent discloses methods for eliminating helminths from mammals and describes the preparation of 1-(2-benzimidazolyl)-3-alkyl/alkenyl/cycloalkylureas. A contemporaneous publication in Nature by Actor et al. (1967) established that 2-benzimidazolylureas (Id) possess anthelmintic properties alongside 2-benzimidazolecarbamates (Ic), with the carbamate methyl 5(6)-butyl-2-benzimidazolecarbamate (parbendazole) demonstrating broad-spectrum efficacy [2].

Anthelmintic Helminthiasis Veterinary parasitology Patent activity

Dual Immunosuppressive and Antiviral Activity Documented for Benzimidazolylureas in Peer-Reviewed Literature

Paget et al. (1969) in the Journal of Medicinal Chemistry systematically evaluated a series of benzimidazolylureas for immunosuppressive activity (measured via inhibition of antibody plaque-forming cells in mice) and antiviral activity (against influenza and herpes simplex viruses) [1]. The study established that the benzimidazolylurea scaffold—structurally including N1-alkyl-substituted ureas analogous to CAS 59336-96-8—produces measurable immunosuppression. A structurally related benzimidazoleurea, frentizole (1-(6-methoxy-2-benzothiazolyl)-3-phenylurea), later advanced to clinical trials for systemic lupus erythematosus, confirming that benzimidazole-urea hybrid molecules can achieve clinically relevant immunomodulation [2]. In contrast, benzimidazole carbamates like fenbendazole and albendazole are not associated with immunosuppressive activity, representing a divergent pharmacological profile.

Immunosuppression Antiviral Benzimidazolylurea Frentizole

Target Application Scenarios for Urea, 1-(2-(1-benzimidazolyl)ethyl)- (CAS 59336-96-8) Based on Verified Differentiation Evidence


Lead-Like Starting Point for Benzimidazole-Urea Kinase Inhibitor Optimization Programs

CAS 59336-96-8, with a molecular weight of 204.23 g/mol, fulfills lead-like criteria (MW < 250) and provides the core benzimidazole-ethyl-urea architecture that SAR studies have shown to be essential for VEGFR-2/TIE-2 dual inhibition [1]. Medicinal chemistry teams can use this compound as a minimalist scaffold for fragment-based or iterative SAR campaigns targeting the kinase hinge region, where the ethyl spacer provides the necessary conformational flexibility for optimal urea placement as evidenced by PDB co-crystal structure 2OH4 [2].

Reference Scaffold for Anthelmintic Resistance Mechanism Studies

As a structurally simplified benzimidazole-urea from the foundational patent era (US3399212A, 1968) [3], this compound serves as an ideal probe for investigating the molecular basis of benzimidazole resistance in parasitic nematodes. Its absence of the carbamate group found in modern anthelmintics (fenbendazole, albendazole) allows researchers to dissect whether resistance mechanisms (e.g., β-tubulin mutations) are specific to carbamate-bearing analogs or extend to the broader benzimidazole pharmacophore [4].

Synthetic Intermediate for Diversifying the Benzimidazole-Urea Chemical Space

The unsubstituted terminal urea -NH2 group in CAS 59336-96-8 provides a reactive handle for derivatization with isocyanates, acid chlorides, or sulfonyl chlorides, enabling rapid library synthesis of N3-substituted benzimidazole-ureas. This synthetic versatility is protected by expired patent claims (US3399212A) [3], providing freedom-to-operate for commercial compound library production and custom synthesis services serving the agrochemical and veterinary pharmaceutical sectors.

Immunomodulatory Probe in Academic Autoimmune Disease Research

The documented immunosuppressive activity of benzimidazolylureas in the 1969 Paget et al. study [5], combined with the clinical precedent of the structurally related benzimidazoleurea frentizole in lupus therapy, positions CAS 59336-96-8 as a useful tool compound for academic laboratories investigating novel immunomodulatory mechanisms. Its low molecular weight and synthetic accessibility lower the barrier to entry for resource-constrained academic groups exploring benzimidazole-based immunopharmacology.

Quote Request

Request a Quote for Urea, 1-(2-(1-benzimidazolyl)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.